molecular formula C17H17NO7S2 B254864 MFCD03287279

MFCD03287279

Cat. No.: B254864
M. Wt: 411.5 g/mol
InChI Key: IKEUZJIPUJOEAW-QPEQYQDCSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

MFCD03287279 is a complex organic compound with a unique structure that includes a thiazolidinone ring, a benzylidene group, and a succinic acid moiety. This compound is of interest in various fields of scientific research due to its potential biological activities and applications in medicinal chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of MFCD03287279 typically involves the condensation of 4-ethoxy-3-methoxybenzaldehyde with thiosemicarbazide to form the corresponding thiosemicarbazone. This intermediate is then cyclized with succinic anhydride under acidic conditions to yield the final product. The reaction conditions often include the use of solvents such as ethanol or acetic acid and heating to facilitate the cyclization process.

Industrial Production Methods

Industrial production methods for this compound are not well-documented, likely due to its specialized nature and limited commercial demand. the general principles of organic synthesis, such as batch processing and the use of automated reactors, can be applied to scale up the laboratory synthesis to an industrial level.

Chemical Reactions Analysis

Types of Reactions

MFCD03287279 can undergo various chemical reactions, including:

    Oxidation: The thiazolidinone ring can be oxidized to form sulfoxides or sulfones.

    Reduction: The benzylidene group can be reduced to the corresponding benzyl group.

    Substitution: The methoxy and ethoxy groups on the benzylidene ring can be substituted with other functional groups through nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) can be used under mild conditions.

    Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or sodium borohydride (NaBH4) can be employed.

    Substitution: Nucleophiles such as amines or thiols can be used in the presence of a base like sodium hydride (NaH) or potassium carbonate (K2CO3).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce the corresponding benzyl derivatives.

Scientific Research Applications

MFCD03287279 has several scientific research applications, including:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential antimicrobial and antifungal properties.

    Medicine: Explored for its potential as an anti-inflammatory and anticancer agent.

    Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of MFCD03287279 involves its interaction with various molecular targets and pathways. The thiazolidinone ring is known to interact with enzymes and proteins, potentially inhibiting their activity. The benzylidene group can also interact with cellular receptors, modulating signal transduction pathways. These interactions can lead to the compound’s observed biological effects, such as antimicrobial or anticancer activity.

Comparison with Similar Compounds

Similar Compounds

  • 2-[5-(3-Methoxybenzylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]-3-phenylpropanoic acid
  • 2-[5-(4-Ethoxybenzylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]acetic acid
  • 2-[5-(4-Butoxy-3-methoxybenzylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]acetic acid

Uniqueness

MFCD03287279 is unique due to the presence of both the thiazolidinone ring and the succinic acid moiety, which confer specific chemical and biological properties. Its structure allows for diverse chemical modifications, making it a versatile compound for various applications in research and industry.

Properties

Molecular Formula

C17H17NO7S2

Molecular Weight

411.5 g/mol

IUPAC Name

2-[(5Z)-5-[(4-ethoxy-3-methoxyphenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]butanedioic acid

InChI

InChI=1S/C17H17NO7S2/c1-3-25-11-5-4-9(6-12(11)24-2)7-13-15(21)18(17(26)27-13)10(16(22)23)8-14(19)20/h4-7,10H,3,8H2,1-2H3,(H,19,20)(H,22,23)/b13-7-

InChI Key

IKEUZJIPUJOEAW-QPEQYQDCSA-N

Isomeric SMILES

CCOC1=C(C=C(C=C1)/C=C\2/C(=O)N(C(=S)S2)C(CC(=O)O)C(=O)O)OC

SMILES

CCOC1=C(C=C(C=C1)C=C2C(=O)N(C(=S)S2)C(CC(=O)O)C(=O)O)OC

Canonical SMILES

CCOC1=C(C=C(C=C1)C=C2C(=O)N(C(=S)S2)C(CC(=O)O)C(=O)O)OC

Origin of Product

United States

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